molecular formula C9H17NO4 B13738510 N-(ethoxycarbonyl)leucine CAS No. 19887-30-0

N-(ethoxycarbonyl)leucine

Cat. No.: B13738510
CAS No.: 19887-30-0
M. Wt: 203.24 g/mol
InChI Key: WJYLMMNPQWEDQG-UHFFFAOYSA-N
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Description

N-(ethoxycarbonyl)leucine is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of an ethoxycarbonyl group attached to the amino acid leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethoxycarbonyl)leucine typically involves the reaction of leucine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the ethoxycarbonyl derivative of leucine .

Industrial Production Methods: For large-scale industrial production, the process can be optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(ethoxycarbonyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(ethoxycarbonyl)leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(ethoxycarbonyl)leucine involves its conversion to leucine in biological systems. This conversion is facilitated by enzymatic hydrolysis, releasing leucine, which then participates in various metabolic pathways. The compound’s effects are primarily mediated through its role as a precursor to leucine, influencing protein synthesis and other cellular processes .

Comparison with Similar Compounds

    N-acetyl-leucine: Another leucine derivative with an acetyl group instead of an ethoxycarbonyl group.

    N-methyl-leucine: A leucine derivative with a methyl group attached to the nitrogen atom.

Comparison:

    N-(ethoxycarbonyl)leucine: is unique due to its ethoxycarbonyl group, which imparts different chemical properties compared to other leucine derivatives. .

Properties

CAS No.

19887-30-0

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-(ethoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C9H17NO4/c1-4-14-9(13)10-7(8(11)12)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

WJYLMMNPQWEDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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